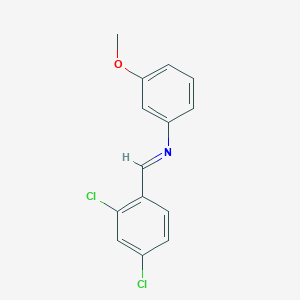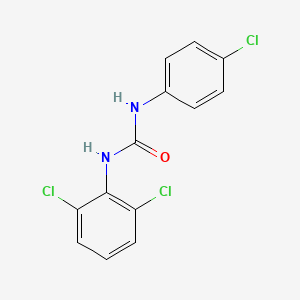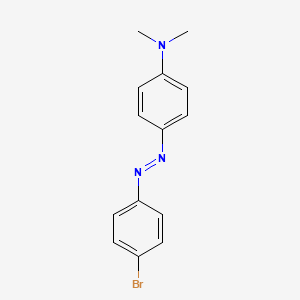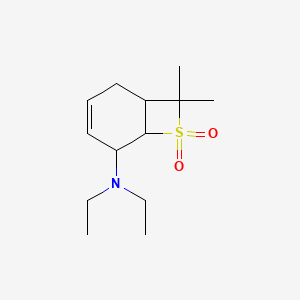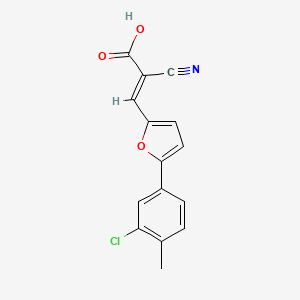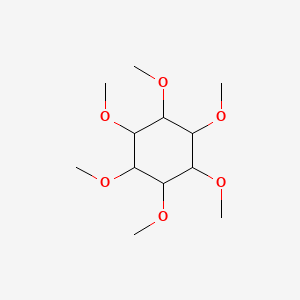![molecular formula C23H26N4O5 B11947047 3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone CAS No. 882864-78-0](/img/structure/B11947047.png)
3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone is a complex organic compound that features both benzaldehyde and pyridazinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone typically involves multiple steps:
Preparation of 3,4-Dihydroxy-5-methoxybenzaldehyde: This can be obtained by reacting 5-iodovanillin with sodium hydroxide and copper sulfate solution.
Formation of the Hydrazone: The aldehyde group of 3,4-Dihydroxy-5-methoxybenzaldehyde reacts with the hydrazine derivative of 6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl to form the hydrazone linkage.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the benzaldehyde moiety can undergo oxidation to form quinones.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy and hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Mecanismo De Acción
The mechanism of action for this compound is not fully understood. it is believed to interact with various molecular targets through its hydrazone linkage and aromatic rings, potentially affecting enzyme activity and cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxybenzaldehyde: Lacks the methoxy group and the pyridazinyl hydrazone moiety.
5-Methoxy-3,4-dihydroxybenzaldehyde: Similar structure but without the pyridazinyl hydrazone group.
Vanillin: Contains a methoxy group but lacks the hydroxyl groups and the pyridazinyl hydrazone moiety.
Uniqueness
The presence of both the benzaldehyde and pyridazinyl hydrazone groups makes 3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone unique, providing it with distinct chemical and biological properties that are not found in simpler analogs.
Propiedades
Número CAS |
882864-78-0 |
|---|---|
Fórmula molecular |
C23H26N4O5 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
4-[(2E)-2-[(3,4-dihydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-(4-pentoxyphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H26N4O5/c1-3-4-5-10-32-17-8-6-16(7-9-17)22-18(13-21(29)26-27-22)25-24-14-15-11-19(28)23(30)20(12-15)31-2/h6-9,11-14,28,30H,3-5,10H2,1-2H3,(H2,25,26,29)/b24-14+ |
Clave InChI |
IZGHIXAWVBZIFM-ZVHZXABRSA-N |
SMILES isomérico |
CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2N/N=C/C3=CC(=C(C(=C3)OC)O)O |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2NN=CC3=CC(=C(C(=C3)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





